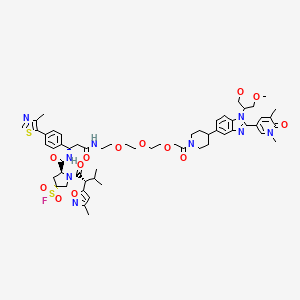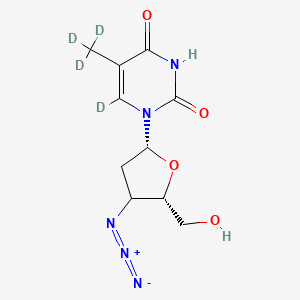
Zidovudine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zidovudine-d4 is a deuterated form of Zidovudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The deuterium atoms replace hydrogen atoms in the molecule, which can help in studying the pharmacokinetics and metabolic pathways of the drug.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine-d4 involves the incorporation of deuterium atoms into the Zidovudine molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.
化学反应分析
Types of Reactions: Zidovudine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Zidovudine-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Zidovudine under different conditions.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Zidovudine in biological systems.
Medicine: Used in clinical research to study the efficacy and safety of Zidovudine in treating HIV infection.
Industry: Employed in the development of new formulations and drug delivery systems for Zidovudine.
作用机制
Zidovudine-d4 exerts its effects by inhibiting the activity of the HIV reverse transcriptase enzyme. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This results in the termination of the DNA chain and prevents the replication of the virus .
相似化合物的比较
Stavudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Didanosine: A nucleoside analog that inhibits HIV reverse transcriptase.
Zalcitabine: Similar to Zidovudine, it is used to inhibit the replication of HIV.
Uniqueness: Zidovudine-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-deuterio-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D |
InChI 键 |
HBOMLICNUCNMMY-PFZXUEEMSA-N |
手性 SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2CC([C@H](O2)CO)N=[N+]=[N-])C([2H])([2H])[2H] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
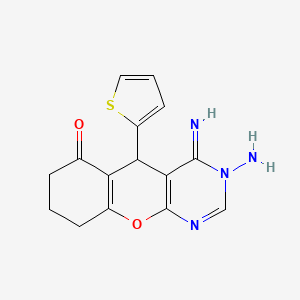
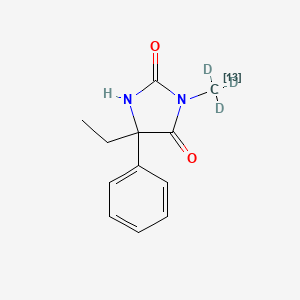
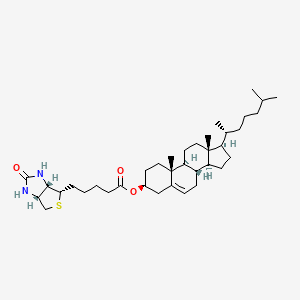

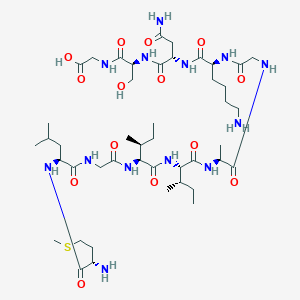
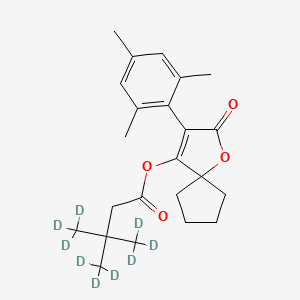
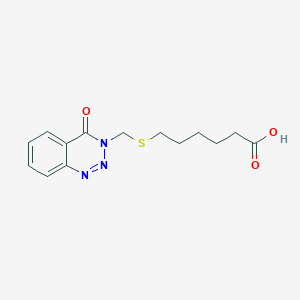
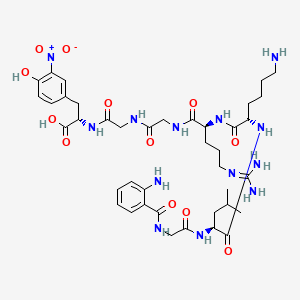
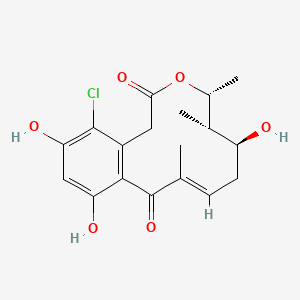

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
